REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([NH:8][NH2:9])=[O:7])=[CH:4][CH:3]=1.[S:12]1[CH:16]=[CH:15][CH:14]=[C:13]1[C:17](Cl)=O.O=P(Cl)(Cl)Cl>C(Cl)(Cl)Cl>[Cl:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]2[O:7][C:17]([C:13]3[S:12][CH:16]=[CH:15][CH:14]=3)=[N:9][N:8]=2)=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C(=O)NN)C=C1
|
Name
|
TEA
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.4 mL
|
Type
|
reactant
|
Smiles
|
S1C(=CC=C1)C(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at ambient temperature for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Reaction progress
|
Type
|
WAIT
|
Details
|
was monitored by LCMS on a twelve minute
|
Type
|
FILTRATION
|
Details
|
The formed white precipitate was filtered
|
Type
|
WASH
|
Details
|
washed with chloroform
|
Type
|
CUSTOM
|
Details
|
dried on the high vacuum for two hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
was used in the next step without further purification
|
Type
|
DISSOLUTION
|
Details
|
The crude diacyl-hydrazide was dissolved in 60 mL of POCl3
|
Type
|
TEMPERATURE
|
Details
|
under heating
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was then heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux in oil bath (100-110° C.) for 5-7 h
|
Duration
|
6 (± 1) h
|
Type
|
WAIT
|
Details
|
The reaction progress was monitored by LCMS on a twelve minute
|
Type
|
CUSTOM
|
Details
|
Once the cyclization reaction
|
Type
|
CUSTOM
|
Details
|
was carefully evaporated in vacuum
|
Type
|
EXTRACTION
|
Details
|
The product was extracted with ethyl acetate (300 mL) from saturated solution of NaHCO3 (200 mL)
|
Type
|
WASH
|
Details
|
washed with a brine (2×200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The product was purified by flash column chromatography (hexane→>12% ethyl acetate/hexane)
|
Type
|
CUSTOM
|
Details
|
recrystallized from mixture of hexane/ethyl acetate (5:1)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)C=1OC(=NN1)C=1SC=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 42.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |